molecular formula C17H22Cl2N2O3S B608909 K-Ras(G12C)-Inhibitor 6 CAS No. 2060530-16-5

K-Ras(G12C)-Inhibitor 6

Katalognummer B608909
CAS-Nummer: 2060530-16-5
Molekulargewicht: 405.3 g/mol
InChI-Schlüssel: ZPXCEHMKUTXHRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

K-Ras(G12C) inhibitor 6 is an irreversible inhibitor specifically targeting the oncogenic K-Ras(G12C) mutation. This mutation is a common driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The compound works by subverting the native nucleotide preference to favor guanosine diphosphate over guanosine triphosphate, thereby inhibiting the oncogenic activity of the K-Ras protein .

Wissenschaftliche Forschungsanwendungen

K-Ras(G12C) inhibitor 6 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the mechanisms of irreversible inhibition. In biology, it serves as a tool to investigate the role of K-Ras mutations in cellular signaling pathways. In medicine, K-Ras(G12C) inhibitor 6 is being explored as a potential therapeutic agent for treating cancers harboring the K-Ras(G12C) mutation. Clinical trials have shown promising results, with the compound demonstrating efficacy in reducing tumor growth and improving patient outcomes .

Wirkmechanismus

K-Ras(G12C) inhibitor 6 exerts its effects by covalently binding to the cysteine residue at position 12 of the K-Ras protein. This binding prevents the protein from interacting with guanosine triphosphate, thereby inhibiting its oncogenic activity. The compound specifically targets the mutant form of K-Ras, ensuring minimal off-target effects. The inhibition of K-Ras activity leads to the suppression of downstream signaling pathways such as the RAF-MEK-ERK pathway, which are crucial for cancer cell proliferation and survival .

Biochemische Analyse

Biochemical Properties

K-Ras(G12C) inhibitor 6 interacts with the KRAS protein, specifically the G12C mutation . This mutation introduces a cysteine residue that has strong nucleophilicity, allowing the inhibitor to bind covalently . The binding specificity of K-Ras(G12C) inhibitor 6 is influenced by residues H95 and Y96 .

Cellular Effects

The compound exerts its effects on cells by inhibiting the KRAS protein, thereby affecting cell signaling pathways and gene expression . This can influence various cellular processes, including cellular metabolism .

Molecular Mechanism

K-Ras(G12C) inhibitor 6 exerts its effects at the molecular level by binding to the GDP-bound state of KRAS (G12C), exploiting the strong nucleophilicity of the acquired cysteine . This binding interaction inhibits the activity of the KRAS protein, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of K-Ras(G12C) inhibitor 6 can change over time in laboratory settings. For example, oxidation of KRAS G12C can occur readily both in vitro and in the cellular environment, preventing the covalent binding of certain inhibitors .

Dosage Effects in Animal Models

The effects of K-Ras(G12C) inhibitor 6 can vary with different dosages in animal models

Metabolic Pathways

Given its role in inhibiting the KRAS protein, it is likely that it interacts with enzymes and cofactors involved in cell signaling pathways .

Subcellular Localization

Given its target, the KRAS protein, it is likely that it localizes to the cell membrane where KRAS is typically found .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of K-Ras(G12C) inhibitor 6 involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 2,4-dichlorophenoxyacetic acid with piperidine to form an intermediate, which is then further reacted with 4-sulfanylbutanamide under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of K-Ras(G12C) inhibitor 6 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: K-Ras(G12C) inhibitor 6 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfanyl and amide groups. These reactions are crucial for its binding to the K-Ras protein.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of K-Ras(G12C) inhibitor 6 include dichlorophenoxyacetic acid, piperidine, and various solvents like dimethyl sulfoxide and acetonitrile. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product stability .

Major Products Formed: The major product formed from the reactions involving K-Ras(G12C) inhibitor 6 is the final inhibitor compound itself, which is characterized by its high specificity and potency against the K-Ras(G12C) mutation .

Vergleich Mit ähnlichen Verbindungen

K-Ras(G12C) inhibitor 6 is unique in its high specificity and irreversible binding to the K-Ras(G12C) mutation. Similar compounds include sotorasib and adagrasib, which also target the K-Ras(G12C) mutation but differ in their chemical structures and binding mechanisms. Sotorasib, for example, was the first FDA-approved K-Ras(G12C) inhibitor and has shown significant clinical efficacy. Adagrasib, on the other hand, has demonstrated promising results in clinical trials and is being explored for its potential in combination therapies .

List of Similar Compounds:

  • Sotorasib
  • Adagrasib
  • RM-018
  • RMC-6291

These compounds, along with K-Ras(G12C) inhibitor 6, represent a new class of targeted therapies aimed at overcoming the challenges posed by the K-Ras(G12C) mutation in cancer treatment .

Eigenschaften

IUPAC Name

N-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]-4-sulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O3S/c18-12-3-4-15(14(19)10-12)24-11-17(23)21-7-5-13(6-8-21)20-16(22)2-1-9-25/h3-4,10,13,25H,1-2,5-9,11H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXCEHMKUTXHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCCS)C(=O)COC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701143036
Record name Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2060530-16-5
Record name Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2060530-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name k-Ras(g12C) inhibitor 6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2060530165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name K-RAS(G12C) INHIBITOR 6
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPV55C3PN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.